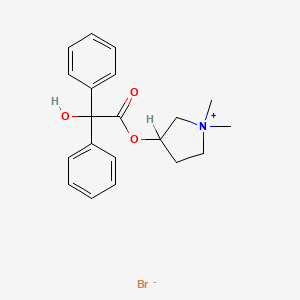

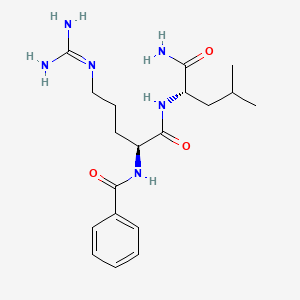

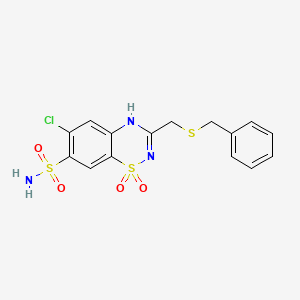

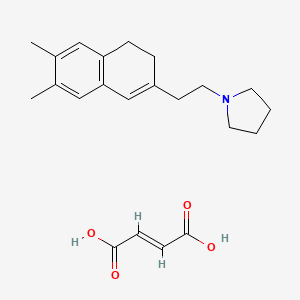

BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-, ACETATE (ester)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl alcohol, alpha-(4-(4-amino-2-methoxyphenoxy)butyl)-, acetate (ester) is a bioactive chemical.

科学的研究の応用

Reaction and Synthesis Processes

Reaction with Adamantan-2-amine and (Adamantan-1-yl)methylamine : A reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol leads to the formation of butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov et al., 2017).

Synthesis of Benzyl Acetate : Catalytic synthesis of benzyl acetate from acetic acid and benzyl alcohol in the presence of sodium bisulfate hydrate has been demonstrated. This method could be applied to the compound of interest (Rui, 2001).

Protective Group Utilization

Use as a Protecting Group : 4-Methoxy-α-methylbenzyl alcohol was introduced as a new protecting group for carboxylic acids. 4-Methoxy-α-methyl benzyl esters obtained from the coupling of 4-methoxy-α-methylbenzyl alcohol and corresponding acids were hydrolyzed in good yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (Yoo et al., 1990).

Polymer Synthesis : In sequential polypeptides synthesis, benzyloxycarbonylpeptide 2-benzyloxyphenyl esters with side-chain protection based on t-butyl alcohol can be deprotected by hydrogenolysis in acetic acid (Cowell & Jones, 1972).

Catalysis and Esterification

- Catalytic Esterification of Benzyl Alcohol : The synthesis of benzyl acetate from benzyl alcohol and acetic acid using Na-β, Na-Y, and Na-ZSM5 zeolites and their ion exchanged forms as catalysts was studied, which can relate to the compound's synthesis (Sharath et al., 2001).

Application in Plant Biology

- Generation of Volatiles in Transgenic Plants : In transgenic petunia plants expressing rose alcohol acetyltransferase (RhAAT), the enzyme used phenylethyl alcohol and benzyl alcohol to produce corresponding acetate esters, suggesting potential application in plant aroma manipulation (Guterman et al., 2006).

Additional Applications and Research

- Analysis of Preservatives in Pharmaceutical Preparations : An HPLC method for rapid screening and simultaneous determination of eight preservatives, including benzyl alcohol, in pharmaceutical preparations was established (Hai-bin, 2012).

- Chemically Amplified Resists in Lithography : Poly(benzyl ether) and poly(benzyl ester) dendrimers incorporating acid- and thermally-labile peripheral groups were synthesized, highlighting potential in lithography technology (Tully et al., 2000).

- Melon Alcohol Acyl-transferase Gene Family Study : The study of a melon alcohol acyl-transferase gene family involved in the biosynthesis of ester volatiles, including benzyl acetate, provides insights into fruit aroma biosynthesis (El-Sharkawy et al., 2005).

特性

CAS番号 |

15382-89-5 |

|---|---|

製品名 |

BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-, ACETATE (ester) |

分子式 |

C20H25NO4 |

分子量 |

343.4 g/mol |

IUPAC名 |

[5-(4-amino-2-methoxyphenoxy)-1-phenylpentyl] acetate |

InChI |

InChI=1S/C20H25NO4/c1-15(22)25-18(16-8-4-3-5-9-16)10-6-7-13-24-19-12-11-17(21)14-20(19)23-2/h3-5,8-9,11-12,14,18H,6-7,10,13,21H2,1-2H3 |

InChIキー |

XGBKDGNFNMLQKG-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(CCCCOC1=C(C=C(C=C1)N)OC)C2=CC=CC=C2 |

正規SMILES |

CC(=O)OC(CCCCOC1=C(C=C(C=C1)N)OC)C2=CC=CC=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Benzyl alcohol, alpha-(4-(4-amino-2-methoxyphenoxy)butyl)-, acetate (ester) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。